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Compound of Interest

Compound Name: Lumigolix

Cat. No.: B8146682 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of Relugolix (TAK-385)

Introduction
Relugolix, also known as TAK-385, is an orally active, non-peptide antagonist of the

gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It represents a significant

advancement in the treatment of hormone-sensitive conditions by directly blocking the GnRH

receptor in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone

(LH) and follicle-stimulating hormone (FSH).[4][5] This mechanism of action leads to a rapid

and profound suppression of downstream sex hormones, such as testosterone in men and

estrogen in women.[4][5] Developed by Takeda Pharmaceutical Company, Relugolix has been

approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[2]

[6] This technical guide provides a comprehensive overview of the discovery, synthesis,

mechanism of action, and clinical evaluation of Relugolix for researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
Relugolix is chemically described as 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-

(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-

methoxyurea.[1][7][8]
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Property Value

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-

[(dimethylamino)methyl]-3-(6-methoxypyridazin-

3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-

yl]phenyl]-3-methoxyurea[2]

CAS Number 737789-87-6[2][7]

Molecular Formula C29H27F2N7O5S[2][7]

Molar Mass 623.64 g·mol−1[2]

Appearance Crystalline solid[7]

Discovery and Structure-Activity Relationship (SAR)
The discovery of Relugolix stemmed from the optimization of a previously identified thieno[2,3-

d]pyrimidine-2,4-dione derivative, sufugolix.[1][9] The primary goals of the optimization process

were to reduce cytochrome P450 (CYP) inhibitory activity and enhance in vivo GnRH

antagonistic activity.[1][9]

Researchers at Takeda focused on synthetic modifications at the 5 and 3 positions of the

thieno[2,3-d]pyrimidine-2,4-dione ring.[1][10] Computational modeling played a crucial role in

guiding these modifications.[1] This led to the identification of compound 16b, later named

Relugolix (TAK-385), which demonstrated highly potent and orally active GnRH antagonism.[1]

[9]

Relugolix exhibits high affinity for the human and monkey GnRH receptors, with IC50 values of

0.33 nM and 0.32 nM, respectively.[3][7] It is highly selective for these receptors over the rat

GnRH receptor (IC50 = 9,800 nM).[7] Further screening against a panel of 134 other enzymes

and receptors at a concentration of 10 µM showed no significant off-target activity, highlighting

its specificity.[7]

Synthesis of Relugolix
The synthesis of Relugolix involves a multi-step process, with a key early step being the

Gewald aminothiophene synthesis.[1][6] While various specific routes have been patented, a
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representative discovery chemistry route is outlined below.[6]

Synthetic Workflow
Starting Materials

Thiophene Formation

Functionalization

Core Ring Formation

Final Steps

Ketone (341)

Gewald Aminothiophene Synthesis
(Sulfur, Triethylamine)

Ethyl Cyanoacetate (342)

Aminothiophene Intermediate

Carbamate Protection

Thiophene (343)

Substitution with
Benzyl Chloride (344)

Radical Bromination (NBS, AIBN)

Benzyl Bromide (345)

Displacement with
Amine (346)

Nitroarene Reduction

Aniline (347)

Urea Formation
(CDI, N-methoxyamine)

Urea (348)

Cyclization (DEPC, Aminopyridine 349,
Sodium Methoxide)

Thymine Derivative (350)

Quaternation
(Chloroformate 351)

Displacement with
Dimethylamine

Relugolix
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Caption: Synthetic workflow for Relugolix.

Detailed Experimental Protocols
Step 1: Gewald Aminothiophene Synthesis The synthesis commences with the reaction of a

suitable ketone (341) and ethyl cyanoacetate (342) in the presence of elemental sulfur and a

base such as triethylamine.[6] This multi-component reaction, known as the Gewald

aminothiophene synthesis, forms the core aminothiophene ring structure.[6]

Step 2: Protection and Functionalization The amino group of the resulting thiophene is

protected, for instance, as an ethyl carbamate, to yield thiophene (343).[6] This intermediate

then undergoes substitution with a benzyl chloride derivative (344), followed by radical

bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to produce the

benzyl bromide (345).[6]

Step 3: Side Chain Introduction and Urea Formation The bromide is displaced with an

appropriate amine (346), and a subsequent reduction of a nitroarene group yields aniline (347).

[6] This aniline is then reacted with 1,1'-carbonyldiimidazole (CDI) and N-methoxyamine to form

the urea moiety (348).[6]

Step 4: Cyclization and Final Steps A cyclization reaction mediated by diethylpyrocarbonate

(DEPC) in the presence of an aminopyridine (349), followed by treatment with sodium

methoxide, generates the thieno[2,3-d]pyrimidine-2,4-dione (thymine derivative 350).[6] The

final steps involve quaternation of a tertiary amine within the molecule, followed by

displacement with dimethylamine to yield Relugolix.[6] The overall yield for the final two steps is

reported to be 44%.[6]

Mechanism of Action
Relugolix is a potent antagonist of the GnRH receptor.[2][5] The binding of GnRH to its receptor

on pituitary gonadotrophs triggers a signaling cascade that leads to the synthesis and secretion

of LH and FSH.[11] Relugolix competitively binds to these receptors, thereby inhibiting the

action of endogenous GnRH.[5] This leads to a rapid and sustained decrease in the circulating

levels of LH and FSH.
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The reduction in gonadotropins, in turn, suppresses the production of sex hormones by the

gonads. In men, this results in a decrease in testosterone to castrate levels, which is the

therapeutic goal in the management of androgen-sensitive prostate cancer.[5] In women, the

suppression of LH and FSH leads to a reduction in estrogen and progesterone production,

which is beneficial in treating hormone-dependent conditions like uterine fibroids and

endometriosis.[4][5]

GnRH Receptor Signaling Pathway
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Caption: GnRH receptor signaling pathway and antagonism by Relugolix.
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Clinical Efficacy and Safety
Relugolix has been evaluated in several large-scale clinical trials for various indications. The

following tables summarize the key quantitative data from these studies.

Efficacy in Advanced Prostate Cancer (HERO Study)
The HERO study was a Phase 3, randomized, open-label trial comparing the efficacy and

safety of oral Relugolix with leuprolide acetate in men with advanced prostate cancer.

Endpoint Relugolix (n=624)
Leuprolide Acetate
(n=308)

Statistical
Significance

Sustained Castration

Rate (Week 5-48)
96.7% 88.8%

Superiority (p <

0.0001)

Castration Rate at

Day 4
56.0% 0%

Superiority (p <

0.0001)

Profound Castration

(<20 ng/dL) at Day 15
78.4% 1.0%

Superiority (p <

0.0001)

PSA Response at Day

15
79.4% 19.8%

Superiority (p <

0.0001)

Efficacy in Endometriosis-Associated Pain (SPIRIT 1 & 2
Studies)
The SPIRIT 1 and 2 studies were replicate Phase 3 trials evaluating the efficacy and safety of

Relugolix combination therapy (Relugolix 40 mg with estradiol 1.0 mg and norethindrone

acetate 0.5 mg) versus placebo in women with endometriosis-associated pain.
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Endpoint (at Week
24)

Relugolix
Combination
Therapy

Placebo
Statistical
Significance

Dysmenorrhea

Responder Rate
75% 27-30% p < 0.001

Non-Menstrual Pelvic

Pain Responder Rate
59-66% 40-41% p < 0.001

Safety and Tolerability
The safety profile of Relugolix has been well-characterized. The most common adverse events

are consistent with the suppression of sex hormones.

Adverse Event
Relugolix (Prostate
Cancer)

Relugolix Combination
Therapy (Endometriosis)

Hot Flashes Common Common

Fatigue Common -

Constipation Common -

Diarrhea Common -

Arthralgia Common -

Headache - Common

Decreased Bone Mineral

Density
A known risk Mitigated by add-back therapy

Major Adverse Cardiovascular

Events (MACE)
2.9% (vs 6.2% for leuprolide) -

Key Experimental Protocols
HERO Study (Advanced Prostate Cancer)
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Objective: To evaluate the efficacy and safety of oral Relugolix versus leuprolide acetate in men

with androgen-sensitive advanced prostate cancer requiring at least one year of androgen

deprivation therapy.

Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study.

Patient Population: Men with histologically or cytologically confirmed prostate cancer who were

candidates for at least one year of androgen deprivation therapy.

Treatment Regimen:

Relugolix Arm: A single 360 mg loading dose of Relugolix on day 1, followed by 120 mg

orally once daily for 48 weeks.

Leuprolide Acetate Arm: Leuprolide acetate 22.5 mg (or 11.25 mg in Japan and Taiwan)

administered as a subcutaneous depot injection every 3 months for 48 weeks.

Primary Endpoint: Sustained castration rate, defined as the cumulative probability of achieving

and maintaining serum testosterone levels < 50 ng/dL from day 29 through week 48.

Key Secondary Endpoints:

Castration rates on day 4 and day 15.

Profound castration rates (< 20 ng/dL) on day 15.

Prostate-specific antigen (PSA) response rate at day 15.

Testosterone recovery in a subset of patients after discontinuation of treatment.

Experimental Workflow: HERO Study
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Caption: Workflow of the HERO clinical trial.

SPIRIT 1 & 2 Studies (Endometriosis)
Objective: To evaluate the efficacy and safety of Relugolix, with and without low-dose hormonal

add-back therapy, compared to placebo in women with endometriosis-associated pain.

Study Design: Two replicate, international, Phase 3, randomized, double-blind, placebo-

controlled studies.
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Patient Population: Approximately 600 women per trial, aged 18 to 50, with a laparoscopically

or laparotomically confirmed diagnosis of endometriosis.

Treatment Regimens (24 weeks):

Group A: Relugolix 40 mg once daily co-administered with low-dose hormonal add-back

therapy (1 mg estradiol / 0.5 mg norethindrone acetate).

Group B: Relugolix 40 mg once daily monotherapy for 12 weeks, followed by Relugolix 40

mg with add-back therapy for an additional 12 weeks.

Group C: Placebo once daily.

Co-Primary Efficacy Endpoints:

Proportion of women with a clinically meaningful reduction in dysmenorrhea (menstrual pain)

without an increase in analgesic use.

Proportion of women with a clinically meaningful reduction in non-menstrual pelvic pain

without an increase in analgesic use.

Key Secondary Endpoints:

Change in overall pelvic pain.

Change in dyspareunia (painful intercourse).

Change in impact of pain on daily functioning.

Change in bone mineral density.

Conclusion
Relugolix (TAK-385) is a significant therapeutic innovation, offering the first oral GnRH receptor

antagonist for the treatment of advanced prostate cancer and providing a new oral treatment

option for uterine fibroids and endometriosis. Its discovery was the result of a targeted

medicinal chemistry effort to optimize a lead compound, resulting in a molecule with high

potency, selectivity, and oral bioavailability. The synthesis of Relugolix is a complex process
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involving key steps such as the Gewald aminothiophene synthesis and a subsequent

cyclization to form the core heterocyclic structure.

Extensive clinical evaluation has demonstrated the superior efficacy of Relugolix in rapidly and

sustainably suppressing sex hormones compared to standard-of-care injectable GnRH

agonists in prostate cancer. In endometriosis, Relugolix combination therapy has shown

significant reductions in both menstrual and non-menstrual pelvic pain. The safety profile is

well-characterized and consistent with its mechanism of action. This guide provides a detailed

technical overview that should serve as a valuable resource for professionals in the field of

drug development and research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8146682#discovery-and-synthesis-of-lumigolix]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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